Cas no 2639392-63-3 (rac-tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate)

Technical Introduction: rac-tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a pyridinyl substituent and a tert-butoxycarbonyl (Boc) protecting group. Its stereochemically defined structure (2R,5S) makes it valuable as an intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group enhances solubility and stability, facilitating purification and handling. The pyridinyl moiety offers potential for further functionalization, enabling diverse derivatization pathways. This compound is commonly employed in the synthesis of bioactive molecules, including ligands and catalysts, due to its rigid pyrrolidine scaffold and versatile reactivity. Its well-defined stereochemistry ensures reproducibility in chiral synthesis workflows.
rac-tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate structure
2639392-63-3 structure
Product Name:rac-tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate
CAS No:2639392-63-3
MF:C14H20N2O2
MW:248.320803642273
CID:5642572
PubChem ID:165898659
Update Time:2025-10-30

rac-tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate
    • 2639392-63-3
    • EN300-27783220
    • Inchi: 1S/C14H20N2O2/c1-14(2,3)18-13(17)12-7-6-11(16-12)10-5-4-8-15-9-10/h4-5,8-9,11-12,16H,6-7H2,1-3H3/t11-,12+/m1/s1
    • InChI Key: XUCXGABWFDPQFL-NEPJUHHUSA-N
    • SMILES: O(C(C)(C)C)C([C@@H]1CC[C@H](C2C=NC=CC=2)N1)=O

Computed Properties

  • Exact Mass: 248.152477885g/mol
  • Monoisotopic Mass: 248.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 51.2Ų

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rac-tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate Related Literature

Additional information on rac-tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate

Introducing rac-Tert-butyl (2R,5S)-5-(Pyridin-3-yl)pyrrolidine-2-carboxylate (CAS No. 2639392-63-3): A Pivotal Compound in Modern Medicinal Chemistry

Chemical entities often serve as the backbone of innovative therapeutic strategies, and among them, rac-Tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate, identified by its CAS number 2639392-63-3, stands out as a compound of significant interest. This molecule, characterized by its intricate stereochemistry and functional groups, has garnered attention in the pharmaceutical industry for its potential applications in drug discovery and development. The precise arrangement of its substituents, particularly the tert-butyl group and the pyridin-3-yl moiety, contributes to its unique chemical properties, making it a valuable candidate for further exploration.

The racemic form of this compound, denoted as rac-, encompasses both enantiomers, which can exhibit distinct biological activities. This duality is a critical consideration in medicinal chemistry, where the chirality of a molecule can profoundly influence its efficacy and safety profiles. The presence of the (2R,5S) configuration indicates a specific spatial arrangement of atoms that may interact differently with biological targets compared to its enantiomers. Such stereochemical specificity is often a key determinant in the success of a drug candidate, underscoring the importance of studying this compound in detail.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, allowing researchers to design and optimize compounds like rac-Tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate with greater precision. These tools have been instrumental in identifying potential binding sites within biological targets and predicting how modifications to the molecule might enhance its pharmacological properties. For instance, studies have shown that the pyridin-3-yl group can serve as an effective anchor for binding to specific proteins or enzymes, while the tert-butyl group may contribute to steric hindrance that enhances selectivity.

The carboxylate functionality at the 2-position of the pyrrolidine ring adds another layer of complexity to this compound. Carboxylate groups are well-known for their ability to form hydrogen bonds and coordinate with metal ions, which can be exploited to modulate biological activity. In particular, research has highlighted the role of carboxylate-containing molecules in modulating inflammatory pathways and neurotransmitter systems. The integration of these features into a single molecule like rac-Tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate suggests multifaceted interactions with biological systems, opening up possibilities for therapeutic intervention.

In vitro studies have begun to unravel the potential pharmacological effects of this compound. Initial experiments have demonstrated interactions with various receptors and enzymes relevant to neurological disorders, such as serotonin receptors and GABAergic systems. The precise stereochemistry of the molecule appears to influence these interactions significantly, with one enantiomer showing greater affinity for certain targets compared to the other. This observation aligns with broader trends in drug development where enantiopure compounds are often preferred due to their improved efficacy and reduced side effects.

The synthesis of rac-Tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate presents unique challenges due to its complex structure. Traditional synthetic routes often require multiple steps and careful control over reaction conditions to achieve high yields and purity. However, recent innovations in synthetic methodology have made it possible to streamline these processes using advanced catalytic systems and green chemistry principles. These advancements not only improve efficiency but also reduce waste, aligning with growing environmental concerns in the pharmaceutical industry.

The potential applications of this compound extend beyond traditional small-molecule drugs. Its structural features make it an attractive scaffold for developing biologics or peptide mimetics that can interact with biological targets in novel ways. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify derivatives of rac-Tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate that exhibit enhanced potency or selectivity. Such explorations are particularly relevant in areas like immunotherapy and targeted cancer treatment, where personalized medicine approaches are gaining traction.

The role of stereochemistry in determining pharmacological outcomes cannot be overstated. The (2R,5S) configuration of rac-Tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate is likely responsible for many of its observed interactions with biological systems. Understanding how different stereoisomers behave is crucial for optimizing drug candidates and minimizing off-target effects. Advances in chiral synthesis techniques have made it possible to produce enantiopure forms of this compound on a scalable basis, enabling more detailed studies of its pharmacological profile.

As research continues to uncover new therapeutic targets and mechanisms, compounds like rac-Tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate will play an increasingly important role in drug discovery efforts. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, from neurological disorders to metabolic diseases. By integrating cutting-edge synthetic methods with sophisticated computational tools, scientists are well-positioned to harness the full potential of this promising compound.

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